![molecular formula C19H18BrClN4O2 B145840 Parogrelil CAS No. 139145-27-0](/img/structure/B145840.png)
Parogrelil
Overview
Description
Parogrelil, also known as NT-702 or NM-702, is a selective and potent PDE III (PDE3) inhibitor . It has bronchodilating and anti-inflammatory activities . The molecular formula of Parogrelil is C19H18BrClN4O2 .
Chemical Reactions Analysis
As a PDE3 inhibitor, Parogrelil likely interacts with the active site of the enzyme, leading to inhibition of its activity . The exact nature of these interactions would depend on the molecular structure of Parogrelil and the enzyme. A detailed analysis of these chemical reactions would require experimental data or computational modeling.
Scientific Research Applications
Treatment of Intermittent Claudication
Parogrelil: , also known as NT-702 or parogrelil hydrochloride , is being developed as a potent vasodilatory and antiplatelet agent for the treatment of intermittent claudication (IC) in patients with peripheral arterial disease (PAD) . It has shown promise in improving reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model .
Phosphodiesterase Inhibition
As a novel phosphodiesterase (PDE) inhibitor, Parogrelil exhibits potent inhibition of PDE, which is beneficial in various cardiovascular diseases. This mechanism can lead to vasodilation and improved blood flow, which is particularly useful in conditions like PAD .
Antiplatelet Activity
The antiplatelet properties of Parogrelil make it a candidate for preventing thrombosis, which is the formation of a blood clot inside a blood vessel. This application could be significant in preventing strokes or heart attacks in high-risk patients .
Potential in Peripheral Arterial Disease (PAD) Management
Parogrelil has shown potential benefits for patients with PAD, offering promise as a therapeutic option to improve walking activity and quality of life for these individuals .
Mechanism of Action
Target of Action
Parogrelil, also known as NM-702, primarily targets calcium channels and phosphodiesterase . Calcium channels play a crucial role in the contraction of smooth muscles, while phosphodiesterase is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological responses.
Mode of Action
Parogrelil acts as an inhibitor of both calcium channels and phosphodiesterase . By inhibiting calcium channels, it reduces the influx of calcium ions, leading to the relaxation of smooth muscles. On the other hand, by inhibiting phosphodiesterase, it prevents the breakdown of cAMP, thereby enhancing the physiological responses mediated by cAMP .
Biochemical Pathways
The inhibition of calcium channels and phosphodiesterase by Parogrelil affects several biochemical pathways. The reduction in calcium influx leads to the relaxation of smooth muscles, which is beneficial in conditions like asthma and arteriosclerosis obliterans . The prevention of cAMP breakdown enhances the physiological responses mediated by cAMP, which can have various downstream effects depending on the specific pathway involved .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it has good bioavailability.
Result of Action
Parogrelil’s action results in both bronchodilating and anti-inflammatory effects . By relaxing the smooth muscles in the airways, it helps to alleviate the symptoms of asthma. Its anti-inflammatory effect further contributes to this by reducing inflammation in the airways .
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYSLFFZJUXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930371 | |
Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parogrelil | |
CAS RN |
139145-27-0 | |
Record name | Parogrelil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAROGRELIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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